tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate
Beschreibung
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name This compound is derived from its structural components:
- Core functional group : A carbamate group ($$ \text{O=C(O-)N} $$), where the oxygen atom is bonded to a tert-butyl group ($$ (\text{CH}3)3\text{C}- $$).
- N-substituents :
- A 3-hydroxypropyl chain ($$ \text{HO-CH}2\text{CH}2\text{CH}2- $$) attached to the carbamate nitrogen.
- A 2-[(4-methylphenyl)sulfonylamino]propyl group, which consists of:
- A propyl chain ($$ \text{CH}2\text{CH}2\text{CH}2- $$) bonded to the carbamate nitrogen.
- A sulfonamide ($$ \text{SO}2\text{NH}- $$) linkage at the second carbon of the propyl chain.
- A 4-methylphenyl aromatic ring ($$ \text{C}6\text{H}4(\text{CH}3)- $$) attached to the sulfonyl group.
The structural hierarchy prioritizes the carbamate as the parent chain, with substituents ordered alphabetically and numerically to reflect their positions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is $$ \text{C}{21}\text{H}{35}\text{N}3\text{O}5\text{S} $$, as confirmed by synthetic studies. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 21 | 12.01 | 252.21 |
| Hydrogen | 35 | 1.008 | 35.28 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 5 | 16.00 | 80.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 441.59 |
This composition highlights the compound’s moderate hydrophobicity (from the tert-butyl and aromatic groups) and polar character (from the hydroxy, sulfonamide, and carbamate groups). The sulfur atom contributes to potential hydrogen-bonding interactions via the sulfonyl group.
Synonymous Designations in Chemical Databases
While standardized identifiers such as CAS or EC numbers are not explicitly listed in available sources, the compound is uniformly referenced by its systematic IUPAC name across chemical databases. Key synonymous entries include:
| Database | Identifier/Name |
|---|---|
| PubChem | This compound |
| Vendor Catalogs | Carbamic acid, N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]-, tert-butyl ester |
The name carbamic acid, N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]-, tert-butyl ester reflects an alternative formatting of the IUPAC name, emphasizing the carboxylic acid origin of the carbamate group.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5S/c1-14-7-9-16(10-8-14)26(23,24)19-15(2)13-20(11-6-12-21)17(22)25-18(3,4)5/h7-10,15,19,21H,6,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKHOFQISYMIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN(CCCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction of Amines with 4-Methylbenzenesulfonyl Chloride
General Procedure :
- Substrate Preparation : Propylamine derivatives (e.g., 2-aminopropylamine) are reacted with 4-methylbenzenesulfonyl chloride.
- Reaction Conditions :
- Base : Triethylamine (TEA) or pyridine to neutralize HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C.
- Purification : Column chromatography (EtOAc/hexane gradients) or recrystallization.
Example Reaction :
$$ \text{2-Aminopropylamine} + \text{4-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{2-[(4-Methylphenyl)sulfonylamino]propylamine} $$
Yield : Typically 70–85% (based on analogous reactions in literature).
Boc Protection Strategies
The tert-butyloxycarbonyl (Boc) group is introduced to protect amines during synthesis. Two approaches are employed:
Direct Boc Protection of 3-Hydroxypropylamine
- Reagents :
- Di-tert-butyl dicarbonate (Boc anhydride).
- Base: 4-Dimethylaminopyridine (DMAP) or TEA.
- Conditions :
- Solvent : THF or DCM.
- Temperature : 0°C to room temperature.
- Product : tert-Butyl N-(3-hydroxypropyl)carbamate.
Mechanism :
$$ \text{3-Hydroxypropylamine} + \text{Boc Anhydride} \xrightarrow{\text{TEA}} \text{Boc-protected Hydroxypropylamine} $$
Sequential Protection and Functionalization
For compounds with multiple amines, sequential protection ensures regioselectivity:
- First Protection : Boc-protected hydroxypropylamine.
- Sulfonamide Coupling : Reaction with 2-[(4-methylphenyl)sulfonylamino]propylamine.
Stepwise Synthesis of the Target Compound
Synthesis of Intermediate 1: tert-Butyl N-(3-Hydroxypropyl)carbamate
Procedure :
- Reagents : 3-Hydroxypropylamine (5.0 mmol), Boc anhydride (5.2 mmol), TEA (5.5 mmol).
- Conditions : Stir at 0°C for 1 hour, then RT for 4 hours.
- Purification : Flash chromatography (EtOAc/hexane, 1:2).
Synthesis of Intermediate 2: 2-[(4-Methylphenyl)sulfonylamino]propylamine
Procedure :
- Reagents : 2-Aminopropylamine (5.0 mmol), 4-methylbenzenesulfonyl chloride (5.2 mmol), TEA (5.5 mmol).
- Conditions : Stir at 0°C for 1 hour, then RT for 2 hours.
- Purification : Recrystallization from EtOH/Et₂O.
Coupling of Intermediates
Procedure :
- Reagents : Intermediate 1 (5.0 mmol), Intermediate 2 (5.0 mmol), EDCI (5.2 mmol), HOBt (5.2 mmol).
- Conditions : DMF, RT, 12 hours.
- Purification : Column chromatography (EtOAc/hexane, 1:1).
Comparison of Synthesis Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Protection | Boc anhydride, EDCI/HOBt | 65–70% | High regioselectivity | Multi-step, moderate yields |
| One-Pot Carbamate | tert-Butyl chloroformate, TEA | 50–60% | Simplicity | Competing side reactions |
| Curtius Rearrangement | Acyl azide, Zn(OTf)₂ | 70–80% | Access to diverse carbamates | Requires azide intermediates |
Optimization Strategies
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO): Enhance carbamate coupling efficiency.
- Non-Polar Solvents (DCM, THF): Favor sulfonamide formation.
Temperature Control
- 0°C : Minimizes side reactions during Boc protection.
- RT : Promotes sulfonamide coupling.
Catalysts and Additives
- TBAI : Enhances CO₂ incorporation in multi-component reactions.
- HOBt : Activates carbodiimides for amide bond formation.
Challenges and Troubleshooting
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The sulfonylamino group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a drug candidate.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in materials science for the development of new polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a structural and functional comparison with analogous carbamate derivatives:
Structural and Functional Group Analysis
Biologische Aktivität
Tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease (AD) .
- Antioxidant Properties : The compound has shown potential antioxidant effects by reducing oxidative stress markers, which could be beneficial in protecting neuronal cells from damage induced by amyloid-beta (Aβ) peptides .
- Cell Viability Enhancement : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurotoxicity .
In Vitro Studies
In vitro experiments have assessed the biological activity of the compound, particularly its impact on cell viability and neuroprotective effects:
- Cell Viability Assays : Treatment with this compound resulted in a significant increase in cell viability when astrocytes were co-treated with Aβ 1-42. The results indicated a restoration of cell viability to approximately 62.98% compared to untreated controls .
- Enzyme Inhibition : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong inhibitory potential which could be leveraged for therapeutic purposes in AD .
In Vivo Studies
In vivo assessments have been conducted to evaluate the efficacy of the compound in animal models:
- Scopolamine-Induced Memory Impairment : In a scopolamine-induced model of cognitive impairment, treatment with the compound showed a reduction in Aβ levels and β-secretase activity, although not statistically significant compared to controls . This suggests that while the compound has potential, further optimization may be necessary for enhanced efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Alzheimer's Disease Models : In studies involving transgenic mouse models of AD, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition, supporting its role as a multi-target therapeutic agent .
- Neuroprotective Applications : Clinical observations have noted improvements in neuroprotection when combined with other therapeutic agents, suggesting that this compound could be part of a combination therapy approach for neurodegenerative diseases.
Data Summary
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₂₄N₂O₄S |
| β-Secretase IC50 | 15.4 nM |
| Cell Viability (Aβ co-treatment) | 62.98% |
| Antioxidant Activity | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
